Methyl 4-chloroquinazoline-6-carboxylate: A Technical Guide for Drug Discovery Professionals
Methyl 4-chloroquinazoline-6-carboxylate: A Technical Guide for Drug Discovery Professionals
Introduction: The Strategic Importance of a Privileged Scaffold
In the landscape of modern medicinal chemistry, particularly in the development of targeted cancer therapies, the quinazoline scaffold stands out as a "privileged structure." Its rigid, bicyclic framework provides an ideal backbone for orienting functional groups to achieve high-affinity interactions with biological targets. Within this important class of molecules, Methyl 4-chloroquinazoline-6-carboxylate (CAS No. 152536-17-9) has emerged as a cornerstone building block.[1][2] Its strategic importance lies in the reactive chlorine atom at the C4 position, which serves as a versatile handle for introducing diverse functionalities through nucleophilic substitution. This guide provides an in-depth examination of the chemical properties, synthesis, reactivity, and applications of this key intermediate, offering field-proven insights for researchers in drug development.
Core Physicochemical and Spectroscopic Profile
Accurate characterization is the foundation of reproducible chemical synthesis and biological screening. Methyl 4-chloroquinazoline-6-carboxylate is typically a light yellow solid at room temperature.[1] Its fundamental properties are summarized below.
Physicochemical Data
| Property | Value | Source(s) |
| CAS Number | 152536-17-9 | [1][2] |
| Molecular Formula | C₁₀H₇ClN₂O₂ | [1][2][3] |
| Molecular Weight | 222.63 g/mol | [1][2] |
| Appearance | Light yellow solid | [1] |
| Purity | Typically ≥97% | [2] |
| Predicted Boiling Point | 355.5 ± 22.0 °C | [1] |
| Predicted Density | 1.392 ± 0.06 g/cm³ | [1] |
| Storage Conditions | Store at 0-8 °C, sealed in a dry environment | [1] |
Spectroscopic Characterization
While specific spectra are dependent on the solvent and instrument used, the expected NMR and mass spectrometry signatures are critical for identity confirmation.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the quinazoline ring, typically in the range of 7.5-9.0 ppm. A sharp singlet for the methyl ester protons (-OCH₃) would appear further upfield, generally around 4.0 ppm.
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¹³C NMR: The carbon spectrum will display resonances for the aromatic carbons, the carbonyl carbon of the ester (typically δ > 160 ppm), and the methyl carbon of the ester (typically δ ~50-55 ppm).[4] The carbon atom at the C4 position, bonded to chlorine, will also have a characteristic shift.
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Mass Spectrometry (MS): Analysis by MS would show a molecular ion peak (M+) corresponding to the molecular weight. Critically, due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak with roughly one-third the intensity of the M+ peak is a definitive indicator of the presence of a single chlorine atom.
Synthesis and Mechanistic Insights
The synthesis of Methyl 4-chloroquinazoline-6-carboxylate typically involves a two-step process starting from a suitable anthranilic acid derivative, which first undergoes cyclization to form the quinazolinone core, followed by chlorination.
General Synthetic Workflow
The process leverages well-established reactions in heterocyclic chemistry. A common route involves the cyclocondensation of a 4-carbomethoxyanthranilic acid derivative to form the corresponding 4-hydroxyquinazoline, which exists in tautomeric equilibrium with the more stable quinazolin-4(3H)-one. The subsequent chlorination of the C4 position is the critical step.
Caption: General Synthetic Workflow for Methyl 4-chloroquinazoline-6-carboxylate.
Detailed Experimental Protocol: Chlorination
This protocol describes the conversion of the quinazolinone intermediate to the final product.
Causality: The oxygen at the C4 position of the quinazolinone ring is a poor leaving group. Therefore, a potent chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) is required. These reagents convert the hydroxyl/keto group into a highly reactive intermediate that is readily displaced by a chloride ion.[5][6]
Methodology:
-
Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Ensure all glassware is thoroughly dried.
-
Reagents: To the flask, add Methyl 4-oxo-3,4-dihydroquinazoline-6-carboxylate (1.0 eq). Carefully add phosphorus oxychloride (POCl₃, ~5-10 eq) as the solvent and reagent. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.
-
Reaction: Heat the mixture to reflux (typically around 100-110 °C) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After completion, carefully cool the reaction mixture to room temperature. Slowly quench the excess POCl₃ by pouring the mixture onto crushed ice with vigorous stirring. This is a highly exothermic process and must be done with caution.
-
Isolation: The resulting precipitate is collected by vacuum filtration. The solid is washed thoroughly with cold water to remove any residual acid and then with a cold sodium bicarbonate solution to neutralize any remaining acid, followed by a final wash with water.
-
Purification: The crude product is dried and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane) to yield the final product.
Chemical Reactivity: The Locus of Synthetic Utility
The synthetic power of Methyl 4-chloroquinazoline-6-carboxylate is centered on the reactivity of the C4-Cl bond. The electron-withdrawing effect of the two nitrogen atoms in the pyrimidine ring makes the C4 carbon atom highly electron-deficient and thus extremely susceptible to nucleophilic aromatic substitution (SNAr).
The chlorine atom is an excellent leaving group, allowing for efficient displacement by a wide range of nucleophiles, including:
-
Amines (N-Nucleophiles): This is the most common and critical reaction in drug discovery. Reaction with primary or secondary amines, particularly substituted anilines, readily forms the 4-anilinoquinazoline core found in numerous kinase inhibitors.[6][7]
-
Alcohols/Phenols (O-Nucleophiles): Alkoxides or phenoxides can displace the chloride to form 4-alkoxy or 4-aryloxy quinazolines.
-
Thiols (S-Nucleophiles): Thiolates react to yield 4-thioether derivatives.
Caption: Key reactivity pathway of Methyl 4-chloroquinazoline-6-carboxylate.
Applications in Drug Discovery
The 4-anilinoquinazoline scaffold, readily accessible from Methyl 4-chloroquinazoline-6-carboxylate, is a cornerstone of targeted therapy for cancer. It functions as an ATP-competitive inhibitor of tyrosine kinases, which are critical enzymes in cell signaling pathways that are often dysregulated in cancer.
-
EGFR Inhibitors: This compound is a key precursor for the synthesis of Epidermal Growth Factor Receptor (EGFR) inhibitors like Gefitinib and Erlotinib, which are used to treat non-small cell lung cancer. The anilino group binds in the ATP pocket of the kinase, while substitutions on the quinazoline core enhance potency and selectivity.[6]
-
Other Kinase Inhibitors: Beyond EGFR, the scaffold has been utilized to develop inhibitors for a range of other kinases, including p21-Activated Kinase 4 (PAK4) and VEGFR, demonstrating its versatility.[6][8]
-
Carbonic Anhydrase Inhibitors: Recent research has explored anilinoquinazoline derivatives as inhibitors of cancer-associated carbonic anhydrase isoforms IX and XII, highlighting the scaffold's potential in targeting the tumor microenvironment.[7]
Safety and Handling
As a laboratory chemical, Methyl 4-chloroquinazoline-6-carboxylate must be handled with appropriate precautions.
-
Hazards: It is classified as harmful if swallowed and causes skin and serious eye irritation.[1][9] It may also cause respiratory irritation.[1][9][10]
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields, and a lab coat.[9][10] Handle only in a well-ventilated area or a chemical fume hood.[10][11]
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[1][11] Some suppliers recommend storage under an inert atmosphere (e.g., nitrogen).[10]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[10]
Conclusion
Methyl 4-chloroquinazoline-6-carboxylate is more than just a chemical intermediate; it is a strategic tool in the arsenal of the medicinal chemist. Its well-defined physicochemical properties, reliable synthesis, and, most importantly, the predictable and versatile reactivity of its C4-chloro group make it an indispensable building block for the construction of complex, biologically active molecules. Its proven role in the development of life-saving kinase inhibitors underscores its value and ensures its continued relevance in the future of drug discovery and development.
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PubChemLite. (n.d.). Methyl 4-chloroquinazoline-6-carboxylate (C10H7ClN2O2). Retrieved from [Link]
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Cenmed. (n.d.). Methyl 4-chloroquinazoline-6-carboxylate (C007B-605966). Retrieved from [Link]
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ACS Publications. (n.d.). Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]
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Cenmed Enterprises. (n.d.). Methyl 4-chloroquinazoline-6-carboxylate (C007B-605967). Retrieved from [Link]
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NIH. (n.d.). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PMC. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate. Retrieved from [Link]
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NIH. (n.d.). Development of novel anilinoquinazoline-based carboxylic acids as non-classical carbonic anhydrase IX and XII inhibitors. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Quinazoline synthesis. Retrieved from [Link]
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International Journal of Trend in Scientific Research and Development. (2021). A Short Review on Quinazoline Heterocycle. Retrieved from [Link]
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NIH. (n.d.). Review of 13carbon nuclear magnetic resonance characterizations of dimethyltin carboxylates. PMC. Retrieved from [Link]
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ResearchGate. (n.d.). Characteristic signals in the ¹H and ¹³C NMR spectra of compound 4a. Retrieved from [Link]
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NIH. (n.d.). Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate. PMC. Retrieved from [Link]
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ResearchGate. (n.d.). Fig. S11. 1 H NMR spectra and 13 C NMR of 4-methyl-2-phenylquinazoline.... Retrieved from [Link]
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